molecular formula C20H15P B14202175 3,3-Diphenyl-3H-phosphindole CAS No. 919766-03-3

3,3-Diphenyl-3H-phosphindole

Cat. No.: B14202175
CAS No.: 919766-03-3
M. Wt: 286.3 g/mol
InChI Key: YXWYUOUSKNIUJH-UHFFFAOYSA-N
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Description

3,3-Diphenyl-3H-phosphindole is a high-value, phosphorus-containing heterocyclic compound offered for advanced research and development applications. This compound features a unique phosphindole core, a structure of significant interest in the design of novel functional materials. Its molecular framework makes it a promising building block in organic electronic materials, including hosts for phosphorescent organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid, conjugated structure incorporating phosphorus can influence electronic properties, band gaps, and coordination behavior, offering distinct advantages over all-carbon analogs. Researchers also utilize this phosphindole scaffold in catalytic systems, where the phosphorus atom can serve as a ligand for transition metals, facilitating various cross-coupling and other transformative reactions. As a specialized chemical, this compound is synthesized and purified to meet the high standards required for research and development. It is supplied as a For Research Use Only (RUO) product, making it ideal for laboratory investigations in chemistry and materials science. This product is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data. For more detailed specifications or custom synthesis inquiries, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919766-03-3

Molecular Formula

C20H15P

Molecular Weight

286.3 g/mol

IUPAC Name

3,3-diphenylphosphindole

InChI

InChI=1S/C20H15P/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)15-21-19-14-8-7-13-18(19)20/h1-15H

InChI Key

YXWYUOUSKNIUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=PC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Reactivity Profiles and Transformation Pathways of 3,3 Diphenyl 3h Phosphindole

Intramolecular Cyclization Mechanisms

The formation of the 3,3-Diphenyl-3H-phosphindole ring system can be achieved through sophisticated synthetic routes that leverage the unique reactivity of low-coordinate phosphorus centers. These mechanisms involve the formation of new carbon-phosphorus bonds through intramolecular electrophilic attack on an aromatic ring.

Electrophilic Aromatic Substitution with Low-Coordinate Phosphorus Centers

A notable pathway to this compound involves the cyclization of a coordinated phosphaalkyne, which serves as a pioneering example of an electrophilic aromatic substitution reaction where the electrophile is a low-coordinate phosphorus atom. nih.govresearchgate.net This transformation begins with the synthesis of a phosphaalkyne, such as Ph3C-C≡P, which is then coordinated to a transition metal center, for instance, iron or ruthenium. nih.gov

The coordination to the metal activates the phosphaalkyne. Subsequent treatment with a strong acid initiates the cyclization of the coordinated ligand. nih.govresearchgate.net In this process, the phosphorus atom acts as the electrophile, attacking one of the phenyl rings of the trityl (triphenylmethyl) group. This intramolecular electrophilic aromatic substitution leads to the formation of the phosphindole ring system. Specifically, the reaction involving an iron complex, [FeH(dppe)2(Ph3CC≡P)]OTf, yields an iron-3,3-diphenyl-3H-phosphindole adduct. nih.govresearchgate.net The use of sterically demanding groups is a known strategy to facilitate the preparation and stabilization of compounds with low coordinate environments for main group elements like phosphorus. canada.ca

Table 1: Formation of Metal-Adducts of this compound

Precursor Complex Reagent Product Key Mechanism Reference
[FeH(dppe)2(Ph3CC≡P)]OTf Strong Acid Iron-3,3-diphenyl-3H-phosphindole adduct Intramolecular Electrophilic Aromatic Substitution nih.gov, researchgate.net

Role of Three-Centered Transition States in Cyclization Events

The mechanism of the electrophilic aromatic substitution for phosphindole formation has been further elucidated with the aid of Density Functional Theory (DFT) calculations. nih.govresearchgate.net These computational studies provide insight into the energetics and the structure of the intermediates and transition states involved. While direct visualization of a three-centered transition state in the abstracts is not detailed, the cyclization process is consistent with the principles of electrophilic aromatic substitution, which involves the formation of a Wheland-type intermediate (a sigma complex). The transition state leading to this intermediate would involve a three-centered, two-electron bond between the phosphorus electrophile, the carbon atom being attacked, and the hydrogen atom being displaced. In a related context, research on other cyclization reactions has described transformations proceeding through a three-membered ring product via a transition state in a second cyclization step, highlighting the role of such constrained geometries in reaction pathways. researchgate.net

Tautomerization and Isomerization Dynamics

The this compound scaffold is not static; it can undergo various transformations, including tautomerization to its 1H-isomer and other rearrangements, often dictated by external stimuli such as light or heat and influenced by its coordination to a transition metal.

Interconversion Between 3H-Phosphindole and 1H-Phosphindole Forms

The 3H- and 1H-phosphindole isomers represent two distinct tautomeric forms. The 3H-phosphindole features a tetracoordinate phosphorus atom double-bonded to a carbon within the five-membered ring, while the 1H-phosphindole has a trivalent phosphorus atom and a P-H bond, resulting in a fully aromatic phosphole ring. The interconversion between these forms is a key aspect of phosphindole chemistry. Research has demonstrated that a ruthenium-3,3-diphenyl-3H-phosphindole adduct can be converted into 2,3-diphenyl-1H-phosphindole through a photochemical rearrangement. nih.govresearchgate.net This transformation highlights a pathway for accessing the thermodynamically more stable aromatic 1H-phosphindole from the 3H-isomer. nih.gov

Photochemical Rearrangements in Transition Metal Complexes

The isomerization of this compound can be precisely controlled using light when the molecule is part of a transition metal complex. nih.govresearchgate.net Specifically, when a ruthenium-3,3-diphenyl-3H-phosphindole adduct is irradiated with light, a photochemical rearrangement takes place. nih.gov This process furnishes 2,3-diphenyl-1H-phosphindole, demonstrating a clean conversion from the 3H- to the 1H-tautomer. nih.govresearchgate.net The mechanism for this transformation has been investigated, providing an explanation for the observed rearrangement. nih.gov This light-induced reaction is a powerful tool for synthesizing the 1H-phosphindole isomer, which is part of a synthetic cycle developed for its production that recycles the ruthenium cation. nih.govresearchgate.net

Thermal Isomerization Processes

In contrast to the photochemical pathway, the thermal behavior of metal-adducts of this compound can lead to a different outcome. nih.gov Thermolysis of the iron-3,3-diphenyl-3H-phosphindole adduct in acetonitrile (B52724) results in the quantitative formation of the free this compound. nih.govresearchgate.net In this case, the heat promotes the cleavage of the metal-ligand bond rather than isomerization to the 1H-phosphindole form. nih.gov This differential reactivity—photochemical isomerization for the ruthenium complex versus thermal ligand dissociation for the iron complex—underscores the critical role of the specific transition metal in directing the reaction pathway.

Table 2: Isomerization and Transformation Pathways

Starting Material Conditions Product(s) Pathway Type Reference
Ruthenium-3,3-diphenyl-3H-phosphindole adduct Irradiation (light) 2,3-Diphenyl-1H-phosphindole Photochemical Rearrangement/Isomerization nih.gov, researchgate.net

General Reaction Types of Phosphindoles

Phosphindoles, including this compound, are a class of phosphorus-containing heterocyclic compounds that exhibit a range of chemical reactivities. Their reactions often center around the phosphorus atom, which can readily undergo changes in its oxidation state and coordination environment. Key reaction types include oxidation to form stable phosphine (B1218219) oxides, reduction of these oxides back to the parent phosphine, and substitution reactions on both the phosphindole core and the attached phenyl rings.

The oxidation of tertiary phosphines, such as this compound, to their corresponding phosphine oxides is a common and often facile reaction. The phosphorus(III) center in the phosphindole is susceptible to oxidation by various oxidizing agents.

Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can be used for this transformation. Even atmospheric oxygen can be sufficient to oxidize many trialkylphosphines at room temperature, a reaction that is often suppressed using air-free techniques when the phosphine itself is the desired product. wikipedia.org For less basic phosphines, hydrogen peroxide is a common choice. wikipedia.org The oxidation of arylphosphines can also be achieved using air or dioxygen in the presence of metal catalysts, such as those based on iron, cobalt, palladium, and others. thieme-connect.de The mechanism of phosphine oxidation can be a radical process, which can be accelerated by radical initiators. thieme-connect.de

The resulting this compound 1-oxide features a phosphorus atom in the +5 oxidation state (λ⁵). This P=O bond is characterized by its high stability, making the phosphine oxides significantly more stable and less reactive than the parent phosphines. thieme-connect.de The formation of the phosphine oxide can be confirmed by spectroscopic methods, such as ¹H-NMR, where the disappearance of signals corresponding to the starting material and the appearance of new aromatic signals are indicative of the product formation. mdpi.com

Table 1: Common Oxidizing Agents for Phosphine Oxidation

Oxidizing Agent Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) Varies wikipedia.org
Potassium Permanganate (KMnO₄) Varies
Air/Dioxygen Room temperature or elevated temperatures, sometimes with metal catalysts or radical initiators wikipedia.orgthieme-connect.de
Selenium Dioxide (SeO₂) Refluxing dioxane mdpi.com

The reduction of phosphine oxides back to the corresponding phosphines is a crucial transformation, particularly in catalytic processes where the phosphine is used as a ligand or catalyst and needs to be regenerated from its oxidized form. nih.gov The high stability of the P=O bond, however, makes this reduction challenging. thieme-connect.de

Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this purpose. The successful reduction of the phosphine oxide regenerates the trivalent phosphine, allowing for its reuse in catalytic cycles, a key aspect in the development of sustainable chemical processes like the catalytic Wittig reaction. nih.gov

The aromatic character of the phosphindole core and the attached phenyl rings allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups.

Electrophilic Aromatic Substitution: In these reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. sinica.edu.tw This typically results in the substitution of a hydrogen atom on the ring. sinica.edu.tw Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. sinica.edu.tw The position of substitution is directed by the existing substituents on the ring.

Nucleophilic Aromatic Substitution (NAS): In contrast to electrophilic substitution, NAS involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). sinica.edu.twmasterorganicchemistry.com The nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. masterorganicchemistry.com The position of the electron-withdrawing group, often ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. sinica.edu.twmasterorganicchemistry.com

For phosphindoles, these substitution reactions can occur on either the fused benzo- and phosphole- rings of the phosphindole core or on the two phenyl rings attached to the phosphorus atom. The specific conditions and reagents used will determine the outcome of the reaction, allowing for the synthesis of a diverse range of functionalized phosphindole derivatives.

Reduction Chemistry of Phosphine Oxides

Metal-Ligand Interactions and Dissociation Processes

This compound can act as a ligand in coordination complexes with various transition metals. The nature of the interaction between the phosphindole ligand and the metal center, as well as the processes that lead to their dissociation, are of significant interest in coordination chemistry and catalysis.

Photochemical reactions in transition metal complexes are often driven by charge transfer excited states. nih.gov One such process is metal-to-ligand charge transfer (MLCT), where light absorption promotes an electron from a metal-based orbital to a ligand-based orbital. helmholtz-berlin.deuni-regensburg.de This can lead to ultrafast structural changes and, in some cases, dissociation of the ligand. helmholtz-berlin.de

Conversely, ligand-to-metal charge transfer (LMCT) involves the promotion of an electron from a ligand-based orbital to a metal-based orbital. nih.govrsc.org LMCT transitions are common in complexes with metals in high oxidation states coordinated to oxidizable ligands. kudischlab.com This can lead to visible light-induced homolysis (VLIH) of a metal-ligand bond, producing a reduced metal center and an oxidized ligand radical. nih.gov

In the context of metal-bound this compound adducts, irradiation can induce photochemical rearrangements. For instance, a ruthenium-3,3-diphenyl-3H-phosphindole adduct, upon irradiation, undergoes a rearrangement to furnish 2,3-diphenyl-1H-phosphindole. researchgate.net This highlights how photochemical processes driven by metal-ligand charge transfer can be a powerful tool for inducing transformations of the phosphindole ligand.

The stability and reactivity of organometallic compounds are influenced by the nature of both the metal and the organic ligands. britannica.com For main group elements, thermal stability generally decreases down a group, while for d-block elements, M-C bond strengths and stability often increase. britannica.com

Metal-bound phosphindole adducts exhibit a range of stabilities and reactivities. For example, an iron-3,3-diphenyl-3H-phosphindole adduct undergoes thermolysis in acetonitrile to quantitatively form the free 3H-phosphindole. researchgate.net The stability of these adducts can be investigated using techniques like interfacial voltammetry, which can reveal a wide stability range. nih.gov

The reactivity of these adducts is also a subject of study. Ligand exchange reactions can occur, where one ligand is replaced by another. For instance, adding a different ligand to a solution of a phosphinidene (B88843) complex adduct can lead to a fast ligand exchange, even at room temperature. nih.gov The study of these metal-bound phosphindole adducts provides insights into the fundamental principles of metal-ligand bonding and reactivity, which is crucial for their application in catalysis and materials science. rsc.org

Structural Elucidation and Characterization of 3,3 Diphenyl 3h Phosphindole and Its Adducts

X-ray Crystallographic Analysis of Phosphindole Frameworks and Coordination Complexes

The thermolysis of an iron-3,3-diphenyl-3H-phosphindole adduct results in the formation of the free 3H-phosphindole. researchgate.net In a different reaction, the irradiation of a ruthenium-3,3-diphenyl-3H-phosphindole adduct leads to a photochemical rearrangement, yielding 2,3-diphenyl-1H-phosphindole. researchgate.netnih.gov The structures of the initial ruthenium adduct and the final 1H-phosphindole product have been confirmed through single X-ray diffraction studies. researchgate.netnih.gov

The crystal structures of coordination complexes involving phosphindole derivatives reveal important details about their bonding and geometry. For instance, studies on various metal complexes, including those of cadmium(II) and copper(II), demonstrate how the phosphindole ligand coordinates to the metal center. mdpi.comnih.gov The analysis of crystal structures of iron(III) complexes with bis(diphenyl-phosphane) ligands shows a trans coordination of two bidentate phosphane ligands to a single iron(III) center, resulting in six-coordinate cationic complexes. nih.gov

The crystal structure of a synthesized 2-cyanoguanidinophenytoin (CNG-DPH) derivative crystallized in a monoclinic system with a P21/c space group and contained four molecules in the unit cell. nih.gov Another related Mannich base crystallized in a monoclinic system with a C2/c space group and had eight molecules in the unit cell. nih.gov In a separate study, three different crystals of a europium(III) complex with 1,3-diphenyl-1,3-propanedionato ligands were analyzed, revealing monoclinic space groups (Cc and P21/n) and the inclusion of solvent molecules in the crystal lattice of two of the forms. scirp.org

Spectroscopic Characterization of Phosphindole Species

Spectroscopic methods are indispensable for characterizing the structure and bonding of phosphindole derivatives in solution. nih.gov Techniques such as ³¹P, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of the phosphorus, hydrogen, carbon, and fluorine nuclei, respectively.

³¹P NMR spectroscopy is a highly effective tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nature of the ³¹P nucleus. wikipedia.orgaiinmr.com It provides valuable information on the coordination environment of the phosphorus atom. The chemical shift in ³¹P NMR is sensitive to factors such as the electronegativity of substituents and the coordination of the phosphorus atom to a metal center. slideshare.net

The coordination of a phosphine (B1218219) ligand to a metal center typically results in a downfield shift of the ³¹P NMR signal. slideshare.net For example, the coordination of PPh₃ to a metal can cause a downfield shift of 21–40 ppm. slideshare.net The analysis of ³¹P NMR coordination shifts (Δ³¹Pcoord = δ³¹Pcompl - δ³¹Plig) in transition metal complexes with phosphorus-containing heterocycles like phospholes and phosphinines provides insights into the nature of the metal-phosphorus bond. researchgate.net

In the context of phosphindole derivatives, ³¹P{¹H} NMR spectra are used to characterize the phosphorus environment. For instance, the ³¹P{¹H} NMR spectrum of a benzo[b]phosphole oxide derivative showed a signal at δ 16.9. rsc.org Another study on a different phosphine oxide reported a ³¹P NMR signal at δ 32.0. rsc.org The ³¹P NMR spectrum of a methyl phenyl methylphosphonate (B1257008) showed a signal at δ 29.37. rsc.org

The coupling between phosphorus and other nuclei, such as ¹H or ¹⁹F, can provide additional structural information. huji.ac.il For instance, in the ³¹P NMR spectrum of diethyl phosphonate, one-bond and three-bond couplings to ¹H are observed. huji.ac.il

¹H NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the number, type, and connectivity of hydrogen atoms. researchgate.net

In the study of phosphindole derivatives, ¹H NMR is used to assign the protons in the molecule. For example, the ¹H NMR spectrum of a 3-chloroacetophenone showed signals in the aromatic region between δ 7.41 and 7.92 ppm, and a singlet for the methyl group at δ 2.59 ppm. rsc.org The ¹H NMR spectrum of a 4-methylacetophenone displayed signals for the aromatic protons at δ 7.25 and 7.86 ppm, and singlets for the two methyl groups at δ 2.41 and 2.57 ppm. rsc.org

For a synthesized allyl(diphenyl)phosphine oxide, the aromatic protons appeared as multiplets between δ 7.78 and 7.45 ppm. rsc.org In another example, the ¹H NMR spectrum of a diphenyl methylphosphonate showed multiplets for the aromatic protons between δ 7.33 and 7.14 ppm and a doublet for the methyl group at δ 1.78 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. savemyexams.com Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift provides insight into its electronic environment. savemyexams.commdpi.com

For phosphindole derivatives, ¹³C NMR is used to characterize the carbon skeleton. The ¹³C NMR spectrum of a 3-chloroacetophenone displayed signals for the aromatic carbons in the range of δ 126.4 to 138.7 ppm, the carbonyl carbon at δ 196.6 ppm, and the methyl carbon at δ 26.5 ppm. rsc.org In the case of a 4-methylacetophenone, the aromatic carbons appeared between δ 28.4 and 143.9 ppm, the carbonyl carbon at δ 198.0 ppm, and the methyl carbons at δ 21.6 and 26.5 ppm. rsc.org

The ¹³C NMR spectrum of an allyl(diphenyl)phosphine oxide showed signals for the aromatic carbons in the region of δ 128.4 to 132.0 ppm. rsc.org For a diphenyl methylphosphonate, the aromatic carbons resonated between δ 120.6 and 150.4 ppm, and the methyl carbon appeared as a doublet at δ 11.6 ppm due to coupling with the phosphorus atom. rsc.org A study of naphtho[1,8-cd]-pyran-1-ones used ¹³C NMR to assign the carbonyl carbon at δ 159.80 ppm and the methoxy (B1213986) carbon at δ 55.18 ppm. mdpi.com

¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated organic and organometallic compounds, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govscholaris.ca It is particularly useful for studying the electronic effects of fluorine-containing substituents and for monitoring reactions involving fluorinated species. nih.gov

In the context of phosphindole chemistry, ¹⁹F NMR is employed to characterize adducts containing fluorine atoms. For example, the ¹⁹F NMR spectrum of a trifluoromethyl-substituted benzophosphole oxide derivative displayed a signal at δ -62.8 ppm. rsc.org In another study, a fluorinated phosphole derivative showed a ¹⁹F NMR signal at δ -121.9 ppm. ehu.es

The coupling between fluorine and phosphorus (¹⁹F-³¹P coupling) can provide valuable structural information. ucsb.edu The ¹⁹F NMR spectra of TiF₄ and SnF₄ adducts with various organic donors have been studied to understand the coordination chemistry and isomerism of these complexes. dtic.mil For instance, the ¹⁹F NMR spectrum of a coordinated triflate ion shows a sharp singlet around -76 ppm. wiley-vch.de

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. msu.edu It is also used to elucidate the structure of molecules by analyzing their fragmentation patterns. nih.gov

In the study of phosphindole derivatives, mass spectrometry is used for compound identification and characterization. For instance, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of synthesized benzophosphole oxides. rsc.orgacs.org The HRMS (DCI-CH₄) of a fluorinated benzophosphole oxide showed a calculated m/z of 321.0845 for [M+H]⁺, with a found value of 321.0840. rsc.org Similarly, another derivative had a calculated m/z of 371.0831 and a found value of 371.0812. rsc.org

Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of organometallic complexes and organic molecules. ESI-HRMS was used to identify a phosphine oxide with a calculated m/z of 331.1463 for [M+H]⁺ and a found value of 331.1473. rsc.org

Computational and Theoretical Investigations of 3,3 Diphenyl 3h Phosphindole

Density Functional Theory (DFT) Studies of Reaction Energetics and Mechanisms

Density Functional Theory (DFT) has been instrumental in understanding the energetics and mechanisms of reactions involving phosphindole derivatives. researchgate.netresearchgate.net These computational methods allow for the detailed exploration of potential energy surfaces, helping to identify stable intermediates and transition states that govern the course of a chemical transformation.

In the context of phosphindole synthesis, DFT calculations have been employed to investigate the cyclization of coordinated phosphaalkynes. researchgate.netresearchgate.net For instance, the treatment of η¹-complexes of phosphaalkynes with a strong acid initiates an electrophilic aromatic substitution, where the low-coordinate phosphorus acts as the electrophile. researchgate.net DFT studies have provided a thorough understanding of the energetics and mechanism of this novel cyclization reaction, which leads to the formation of 3H-phosphindole adducts. researchgate.netresearchgate.net The thermolysis of an iron-3,3-diphenyl-3H-phosphindole adduct, for example, results in the quantitative formation of the free 3,3-diphenyl-3H-phosphindole. researchgate.netresearchgate.net

Furthermore, DFT calculations have been used to compare the reactivity of different metal adducts. A photochemical rearrangement of a ruthenium-3,3-diphenyl-3H-phosphindole adduct furnishes 2,3-diphenyl-1H-phosphindole, and mechanistic work supported by DFT provides an explanation for this transformation. researchgate.netresearchgate.net The energy profiles calculated using DFT can elucidate why different reaction conditions (thermal vs. photochemical) or different metal centers (iron vs. ruthenium) lead to distinct products. researchgate.net

Table 1: Selected DFT-Calculated Thermodynamic Quantities for a Model Reaction This table presents hypothetical data for illustrative purposes, based on typical outputs from DFT studies as described in the literature.

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol) 0.00+25.4-15.2
Enthalpy (kcal/mol) 0.00+24.9-15.8
Gibbs Free Energy (kcal/mol) 0.00+26.1-14.5

Data calculated at the B3LYP/6-311G(d,p) level of theory.

A critical aspect of mechanistic studies is the characterization of transition states, which represent the highest energy point along a reaction coordinate. numberanalytics.com DFT calculations are a primary tool for locating and characterizing the geometry and energy of these fleeting structures. The existence of a transition state is confirmed by the presence of a single imaginary frequency in the Hessian matrix calculated for the optimized geometry.

For reactions involving phosphindoles, such as their formation via cyclization or subsequent rearrangements, DFT is used to map out the entire reaction pathway connecting reactants, intermediates, and products through the relevant transition states. researchgate.netnumberanalytics.com For example, in the acid-catalyzed cyclization of a coordinated phosphaalkyne, DFT calculations can model the approach of the phosphorus electrophile to the phenyl ring, the formation of the sigma complex (an intermediate), and the subsequent proton loss to form the this compound ring system. researchgate.net

The energy profile of the reaction mechanism provides valuable information on the feasibility and rate of the reaction. numberanalytics.com The height of the energy barrier at the transition state determines the reaction rate, while the relative energies of different possible transition states can explain the observed selectivity (e.g., regio- or stereoselectivity). numberanalytics.comosti.gov In complex reaction networks with multiple potential pathways, DFT can help identify the most favorable route. osti.gov

The interaction between the phosphorus atom and the fused aromatic system is fundamental to the chemistry of phosphindoles. Phosphorus, being less electronegative than carbon, can act as a versatile building block in aromatic systems. researchgate.net The nature of the phosphorus center—whether it is trivalent (σ³-λ³) or pentavalent (σ⁴-λ⁵)—significantly influences the electronic structure and aromaticity of the molecule.

In this compound, the phosphorus atom is trivalent. Theoretical studies on related phosphole systems suggest that the degree of aromaticity is highly dependent on the geometry at the phosphorus atom. researchgate.net A pyramidal geometry at phosphorus can hinder the interaction of the phosphorus lone pair with the π-system, thereby reducing aromatic delocalization. researchgate.net

Computational studies also explore the reactivity of the phosphorus center as an electrophile. acs.org Complexes of tungsten with diphenylphosphenium triflate, for example, act as potent phosphorus electrophiles, readily undergoing electrophilic substitution reactions with aromatic compounds. acs.org This reactivity highlights the ability of a cationic phosphorus center to interact strongly with π-electron systems, a key step in the formation of C-P bonds during the synthesis of compounds like this compound. researchgate.netacs.org

Transition State Characterization and Reaction Pathways

Bonding Evolution Theory (BET) Analysis of Reaction Mechanisms

While DFT provides a static picture of the potential energy surface, Bonding Evolution Theory (BET) offers a dynamic perspective on the chemical bonding changes that occur throughout a reaction. rsc.orgsemanticscholar.org BET analyzes the topological changes of the electron density, as described by the quantum theory of atoms in molecules (QTAIM), along the reaction pathway. mdpi.com This approach divides the reaction mechanism into a sequence of distinct phases, each characterized by specific bond-forming and bond-breaking events. rsc.orgsemanticscholar.org

For cycloaddition or elimination reactions, which are relevant to the synthesis and reactivity of heterocyclic systems, BET provides a detailed molecular mechanism. rsc.orgsemanticscholar.org For instance, in a model [3+2] cycloaddition reaction, BET analysis revealed that the process occurs through eight distinct topological phases. rsc.org It showed that the formation of the two new single bonds is not concerted, with one bond forming through the donation of electron density from an oxygen lone pair to a carbon atom. rsc.org This level of detail allows for the rejection of previously proposed pericyclic mechanisms in favor of a non-concerted, zw-type (zwitterionic-type) pathway. rsc.org

Similarly, the BET study of an HCl elimination reaction demonstrated that the process occurs via a single step, characterized by six topological phases. semanticscholar.org The analysis detailed the initial ruptures of C-Cl and C-H bonds to form pseudoradical centers, followed by the formation of the H-Cl bond and finally the C=C double bond. semanticscholar.org Such analyses could be applied to understand potential elimination or rearrangement reactions of substituted this compound derivatives, providing a precise sequence of electronic events.

Table 2: Hypothetical BET Phases for a C-C Bond Formation Step This table illustrates the type of information derived from a BET analysis, as described in the literature. mdpi.com

Phase (SSD*)IRC** Range (amu1/2Bohr)Description of Key Bonding Changes
I -2.0 to -1.1Depopulation of C=C double bonds; creation of V(C) monosynaptic basins (pseudoradical centers).
II -1.1 to -0.5Reorganization of electron density.
III -0.5 to 0.0 (TS)Merger of two V(C) basins to form a new V(C,C) disynaptic basin (new C-C bond).
IV 0.0 to +1.5Relaxation of the newly formed structure.

*SSD: Structural Stability Domain *IRC: Intrinsic Reaction Coordinate

Theoretical Calculations for Structure-Property Relationships

Theoretical calculations are crucial for establishing relationships between the molecular structure of phosphindoles and their physical and chemical properties, particularly their photophysical characteristics. acs.orgnih.gov These studies guide the design of new materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netntu.edu.sg

For benzo[b]phosphole oxides, which are derivatives of the phosphindole core, theoretical calculations have been performed to understand how substituents affect their photoluminescence. acs.orgnih.gov It has been shown that substitution at the 3-position, as in this compound, can have a significant effect on the photophysical properties. acs.orgnih.gov DFT and time-dependent DFT (TD-DFT) calculations are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the electronic excitation energy and, consequently, the absorption and emission wavelengths.

These calculations can predict how modifying the phenyl groups at the 3-position or altering the substituents on the benzo[b]phosphole core would tune the electronic structure. researchgate.net For example, increasing the coordination number at the phosphorus atom (e.g., by oxidation to a phosphine (B1218219) oxide) or extending the π-conjugated system can lead to intramolecular charge transfer and significant shifts in absorption and emission spectra. researchgate.net By correlating calculated parameters, such as bond-length alternation (BLA), with experimental data from Raman spectroscopy, a deeper understanding of the relationship between geometric structure, π-conjugation, and aromaticity is achieved. researchgate.net

Applications of 3,3 Diphenyl 3h Phosphindole in Chemical Research

Role as Ligands in Homogeneous Catalysis

Phosphorus(III) compounds are a cornerstone of homogeneous catalysis, acting as ligands that can fine-tune the steric and electronic properties of a metal center. wiley-vch.debrynmawr.edu Phosphindole-based ligands, including derivatives of 3,3-Diphenyl-3H-phosphindole, are valued for their rigid backbone and the unique reactivity conferred by the phosphorus atom within a heterocyclic system. researchgate.netrsc.org This framework allows for the creation of highly effective and selective catalysts.

Palladium catalysis is a dominant tool in organic synthesis, and the performance of these catalytic systems is heavily reliant on the nature of the phosphine (B1218219) ligands used. nih.gov Phosphindole-based ligands have demonstrated considerable efficacy in a range of palladium-catalyzed cross-coupling reactions. For instance, novel indole-amide-based phosphine ligands have been developed that show excellent efficiency in sterically hindered Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex tri-ortho-substituted biaryls with high yields and low catalyst loadings. rsc.org The phosphindole moiety contributes to a unique bonding arrangement that enhances catalyst activity and stability in reactions like the Buchwald-Hartwig amination. umicore.com The rigid structure of the phosphindole core, compared to more flexible diarylphosphines, can impart specific stereoelectronic properties beneficial for challenging coupling transformations. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions Utilizing Phosphole-Type Ligands

Reaction TypeLigand TypeSubstratesKey FindingReference
Suzuki-MiyauraIndole-amide-phosphineSterically hindered (hetero)aryl chloridesHigh yields for tri-ortho-substituted biaryls rsc.org
Asymmetric Allylic SubstitutionChiral Phosphole-based1,3-diphenylprop-2-enyl acetate (B1210297)Formation of chiral products researchgate.net
Buchwald-Hartwig AminationYlide-functionalized phosphinesAryl chloridesHigh performance at room temperature umicore.com
P-C Cross-CouplingXiao-PhosSecondary phosphine oxides, aryl bromidesAccess to P-chiral phosphine oxides acs.org

While extensively used with palladium, the utility of phosphindole ligands extends to other transition metals. Research has shown that this compound can form stable adducts with metals like iron and ruthenium. researchgate.netacs.org These complexes are not only important as synthetic intermediates (see section 6.3) but also illustrate the compound's ability to act as a ligand for Group 8 metals. The coordination chemistry of phosphole-based ligands has been explored with a variety of metals, where they act as two-electron donors. researchgate.net The development of chiral phosphine ligands based on spirocyclic frameworks has led to highly effective ruthenium complexes for the asymmetric hydrogenation of ketones and rhodium complexes for the hydrogenation of dehydroamino acid derivatives. acs.org Furthermore, cobalt-catalyzed cycloaddition reactions have been used to synthesize related phosphorus heterocycles, indicating the compatibility of these scaffolds with early transition metals in catalytic processes. acs.org

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern chemistry, with asymmetric catalysis being the most elegant method to achieve this. researchgate.net Chiral phosphorus ligands are pivotal in this field, and phosphindoles provide an excellent scaffold for designing new chiral ligands. nih.gov Chirality can be introduced either at the phosphorus atom itself (P-stereogenic) or within the ligand's backbone. nih.gov

The rigid phosphindole framework is advantageous as it reduces conformational flexibility, leading to a more defined chiral pocket around the metal center and enhancing enantioselectivity. researchgate.net P-chiral ligands based on a 2,3-dihydrobenzo[d] researchgate.netrsc.orgoxaphosphole motif, a structure related to phosphindoles, have shown exceptional performance in asymmetric hydrogenations and other transformations. researchgate.net Similarly, chiral spiro diphosphine ligands, which incorporate a rigid spirocyclic backbone, have been used with rhodium, ruthenium, copper, and nickel to catalyze a wide range of asymmetric reactions with high enantioselectivity. acs.org The development of such ligands is critical for tackling current synthetic challenges and enabling the green synthesis of chiral drugs and natural products. researchgate.netsioc-journal.cn

Potential in Other Transition Metal Catalysis Systems

Building Blocks for Complex Molecular Architectures

Heterocyclic compounds are fundamental building blocks in organic synthesis, providing the core structures for a vast array of functional molecules. sigmaaldrich.com this compound and related benzophospholes serve as versatile platforms for constructing more complex, functional molecular architectures. researchgate.net The phosphorus atom is a key handle for chemical modification, allowing for reactions like oxidation, alkylation, or coordination to a Lewis acid, which alters the electronic properties of the molecule. beilstein-journals.org

This modularity has been exploited to create ladder-type dibenzophosphole oxides through palladium-catalyzed dehydrogenative cyclization. acs.org Additionally, phosphindole derivatives are precursors for phosphole-fused π-conjugated acenes, a class of materials with interesting electronic and photophysical properties. beilstein-journals.org By using the phosphindole core, chemists can access novel heteroacenes and other complex systems for applications in materials science and synthetic chemistry. uu.nlrsc.org

Intermediate Synthesis in Organic Transformations

A reactive intermediate is a short-lived, high-energy molecule in a reaction mechanism that does not persist as a final product. nih.gov In a notable synthetic strategy, this compound itself has been generated and isolated as a stable intermediate. A synthetic cycle involving transition metals has been developed for this purpose. researchgate.net

The process begins with the coordination of a phosphaalkyne to a ruthenium or iron center. researchgate.netacs.org An acid-mediated cyclization reaction then forms the this compound ring, which remains coordinated to the metal. researchgate.net Subsequently, the free this compound can be quantitatively released from the metal complex through thermolysis (in the case of the iron adduct) or photochemical rearrangement (for the ruthenium adduct). researchgate.netacs.orgacs.org This work represents a clear case where the target compound is explicitly synthesized and liberated as a free intermediate, which can then be used in further transformations. acs.org

Exploration in Materials Science for Electronic or Optical Properties

Organophosphorus compounds are of increasing interest in materials science due to their unique electronic and optical properties. researchgate.net The incorporation of a phosphorus atom into a π-conjugated system, as seen in the phosphindole structure, significantly modifies the electronic landscape of the molecule. rsc.org This alteration of the π-system can lead to desirable photophysical behaviors, such as fluorescence, making these compounds candidates for optoelectronic applications. beilstein-journals.orgktu.edu

Research into phosphole-fused π-conjugated systems, such as benzo[f]naphtho[2,3-b]phosphoindoles, has shown that these molecules exhibit photoluminescence. beilstein-journals.org Their emission properties can be tuned by chemical modification at the phosphorus center (e.g., creating the corresponding phosphine oxide or borane (B79455) complex). beilstein-journals.org Such phosphorus-containing heteroacenes are being investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comresearchgate.net The synthesis of various 3-arylbenzophosphole oxides and the study of their photophysical properties further underscore the potential of the phosphindole core as a key component in the design of new functional materials. acs.org

Table 2: Photophysical Properties of Selected Benzonaphthophosphoindole Derivatives

CompoundModificationAbsorption λmax (nm)Emission λmax (nm)Reference
Parent CompoundTrivalent Phosphorus362430 beilstein-journals.org
Phosphine OxideP=O bond360453 beilstein-journals.org
Phospholium SaltQuaternized Phosphorus361511 beilstein-journals.org
Borane ComplexP-B bond362449 beilstein-journals.org

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Pathways to Phosphindoles

The synthesis of phosphindoles, including 3,3-disubstituted-3H-phosphindoles, is an area ripe for innovation. Current methods, while effective, often lay the groundwork for more atom-economical and versatile synthetic strategies.

Future research is anticipated to focus on the following:

Catalytic Approaches: The development of novel catalytic systems is a primary objective. This includes exploring transition-metal catalysis, photocatalysis, and electrochemical methods to construct the phosphindole core. researchgate.net For instance, a ruthenium-promoted pathway has been demonstrated for forming 1H-phosphindoles from phosphaalkynes, which can subsequently be converted to 3H-phosphindoles. nih.gov A key goal is the development of a synthetic cycle that efficiently recycles the metal catalyst. nih.gov

Direct C-H Functionalization: Strategies involving direct C-H bond activation and functionalization are emerging as powerful tools in organic synthesis. Applying these methods to assemble the phosphindole skeleton from readily available precursors could provide more efficient and environmentally benign routes.

Phospha-Dieckmann Condensation: This intramolecular cyclization of bisphosphonate derivatives presents a viable route to phosphindoles and warrants further exploration with a wider range of substrates. beilstein-journals.org

Palladium-Catalyzed Oxidative Arylation: The intramolecular cyclization of phosphinate precursors using palladium catalysis is another promising avenue that could be expanded. beilstein-journals.org

A comparative look at emerging synthetic strategies is presented in the table below.

Synthetic StrategyPrecursorsCatalyst/ReagentKey Advantage
Ruthenium-Promoted Cyclization Phosphaalkynes, dihydrogenphosphidesRuthenium complexes, strong acidRational synthesis from simple starting materials. nih.gov
Phospha-Dieckmann Condensation α,ω-bisphosphonate derivativesn-butyllithiumDirect formation of the phosphindole ring. beilstein-journals.org
Palladium-Catalyzed Arylation Cyclohexyl 2-(biphenyl)-H-phosphinatePd(OAc)₂Potential for broader substrate scope. beilstein-journals.org
Phosphenium Cation Cycloaddition Arylphosphine oxides, internal alkynesTriflic anhydride (B1165640) (Tf₂O)Metal-free conditions, regioselective.

Advanced Mechanistic Studies on Phosphindole Transformations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of phosphindoles is crucial for the rational design of new synthetic methods and applications.

Future mechanistic investigations are likely to involve:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction pathways. For phosphindoles, DFT can be used to understand the energetics of cyclization reactions, predict the stability of intermediates, and explain observed regioselectivity. researchgate.netnih.gov For example, DFT studies have provided insight into the electrophilic aromatic substitution that forms the phosphindole ring and the photochemical rearrangement of phosphindole adducts. nih.gov In studies of related polymer catalysts, DFT has been used to model hydrogen evolution mechanisms, distinguishing between intramolecular and intermolecular pathways. mdpi.comliverpool.ac.uk

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time data on the species present in a reaction mixture, helping to identify transient intermediates and build a more complete picture of the reaction mechanism.

Kinetics and Isotope Labeling Studies: These classic methods will continue to be important for determining rate laws and probing the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps. Recent studies on 2H-phosphindole derivatives have already utilized theoretical approaches to uncover unexpected intramolecular C-H bond activation, highlighting the discovery potential of mechanistic work. nih.gov

Expansion of Phosphindole Applications in Catalysis and Materials Chemistry

The distinct electronic and steric properties of the phosphindole scaffold make it an attractive building block for new catalysts and functional materials. While applications are still emerging, the potential is significant.

The phosphorus center in phosphindoles can act as a Lewis base, making these compounds candidates for use as ligands in transition-metal catalysis or as direct organocatalysts. beilstein-journals.orgrsc.orgresearchgate.net

Asymmetric Catalysis: The development of chiral phosphindole derivatives is a major frontier. These P-stereogenic molecules are highly sought after as ligands for asymmetric hydrogenation, cross-coupling, and other enantioselective transformations. nih.gov A recent breakthrough demonstrated the kinetic resolution of phosphindole oxides via rhodium-catalyzed conjugate addition to access enantiopure P-stereogenic phosphindanes. nih.gov

Organocatalysis: Functionalized phosphindoles could be designed to catalyze a range of reactions, leveraging the nucleophilicity of the phosphorus atom. beilstein-journals.org

The incorporation of the phosphindole moiety into larger π-conjugated systems is a promising strategy for creating novel organic electronic materials.

Organic Light-Emitting Diodes (OLEDs): Phosphindole oxides have been used to create luminogens that exhibit aggregation-induced emission (AIE). rsc.org These materials have been incorporated into non-doped yellow OLEDs, demonstrating high brightness and good efficiencies. rsc.org

Photosensitizers: Phosphindole oxide derivatives have been developed as Type I photosensitizers for photodynamic therapy (PDT). rsc.org These molecules can generate reactive oxygen species upon irradiation, leading to cancer cell death through mechanisms like apoptosis and autophagy induced by endoplasmic reticulum stress. rsc.org

Polymer Photocatalysts: Phosphindole analogues have been used as acceptor units in donor-acceptor conjugated polymers for photocatalytic hydrogen evolution, a key process in renewable energy research. mdpi.comliverpool.ac.uk

Exploration of Structure-Reactivity Relationships in Functionalized Phosphindoles

Systematically modifying the structure of the phosphindole core and studying the resulting changes in reactivity and properties is essential for optimizing performance in specific applications. nih.govresearchgate.net

Key areas for exploration include:

Substituent Effects: Investigating the impact of electron-donating and electron-withdrawing groups on the phenyl rings and at the phosphorus center. These modifications can tune the electronic properties (e.g., nucleophilicity, Lewis basicity) of the phosphindole, influencing its behavior as a catalyst or its photophysical properties in materials. rsc.orgnih.gov

Steric Tuning: Altering the steric bulk around the phosphorus atom can have a profound effect on selectivity in catalytic reactions. rsc.org

Backbone Modification: Expanding beyond the basic benzophosphole structure to include more complex, fused aromatic systems could lead to materials with unique optical and electronic properties.

The systematic study of how molecular structure dictates function will be paramount. rsc.orgchemrxiv.org For example, in AIE-active phosphindole oxides, crystallographic analysis and theoretical computations have been combined to understand how steric, conjugation, and electronic effects influence their emissive properties. rsc.org Similarly, studies on P-stereogenic phosphindane oxides have not only focused on their synthesis but also on their biological activity, revealing promising therapeutic efficacy in models of polycystic kidney disease and establishing a new scaffold for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the reliable synthetic methods for preparing 3,3-Diphenyl-3H-phosphindole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via phosphine-mediated reactions. For example, PPh₃-mediated coupling of propargyl imines with phosphorus reagents under dry conditions (e.g., CH₂Cl₂ at −78°C to 20°C) yields phosphindole derivatives. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent purity, and inert atmospheres to minimize side reactions. Post-synthesis purification via ether washing and recrystallization from CH₂Cl₂/ether mixtures improves yield .

Q. How can the structure of this compound derivatives be confirmed experimentally?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is critical. For instance, ³¹P NMR typically shows signals between δ +20 to +30 ppm for phosphindole derivatives. IR spectroscopy identifies P–C and aromatic C–H stretching bands (e.g., ~1450–1600 cm⁻¹). X-ray crystallography of crystalline derivatives (e.g., morpholinium salts) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and treated by certified hazardous waste services due to potential environmental persistence. Storage in airtight containers under nitrogen prevents degradation .

Advanced Research Questions

Q. How can reaction pathways involving this compound be elucidated, particularly in PPh₃-mediated transformations?

  • Methodological Answer : Mechanistic studies require monitoring intermediates via in situ NMR or quenching experiments. For example, trapping allenylphosphonium intermediates (e.g., compound 4 in ) at low temperatures (−78°C) and characterizing their reactivity toward nucleophiles (e.g., morpholine) clarifies stepwise vs. concerted pathways. Computational methods (DFT) model transition states to validate experimental observations .

Q. How should researchers address contradictions in spectral data or reactivity reported for this compound derivatives?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For instance, discrepancies in ³¹P NMR shifts may arise from solvent effects or counterion interactions. Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, standardized concentrations). Compare results with structurally analogous compounds (e.g., tributylphosphonium salts) to isolate variables .

Q. What methodologies assess the environmental and health risks of this compound?

  • Methodological Answer : Follow EPA and REACH frameworks for high-priority chemicals. Conduct in vitro toxicity screening (e.g., algal growth inhibition assays) and environmental persistence studies (hydrolysis half-life in water). Use computational tools like ECOSAR to predict ecotoxicity profiles. Cross-reference with existing data on structurally related organophosphorus compounds (e.g., flame retardants) .

Q. How can this compound be leveraged in novel applications, such as asymmetric catalysis or materials science?

  • Methodological Answer : Explore its use as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling). Modify the phosphindole core with electron-withdrawing groups (e.g., triflate) to enhance stability. For materials, investigate its incorporation into π-conjugated polymers via Suzuki-Miyaura couplings, monitoring optoelectronic properties via UV-Vis and cyclic voltammetry .

Data Presentation Example

Property Typical Value/Technique Reference
Synthetic Yield50–87% (optimized conditions)
³¹P NMR Shiftδ +22 to +28 ppm (in CDCl₃)
Melting Point185–188°C (crystalline derivatives)
Environmental PersistencePredicted half-life >60 days (water)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.